4-prop-2-enoxy-N-pyridin-2-ylbenzamide
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Overview
Description
4-prop-2-enoxy-N-pyridin-2-ylbenzamide is an organic compound with the molecular formula C15H14N2O2 It is characterized by the presence of a pyridine ring, a benzamide group, and a prop-2-enoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-prop-2-enoxy-N-pyridin-2-ylbenzamide typically involves the reaction of 2-aminopyridine with trans-β-nitrostyrene in the presence of a catalyst. One effective catalyst for this reaction is a bimetallic metal-organic framework composed of iron (III) and nickel (II) cations bridged by 1,4-benzenedicarboxylic anions . The reaction is carried out in dichloromethane at 80°C for 24 hours, yielding the desired product with an isolated yield of 82% .
Industrial Production Methods
The recyclability of the catalyst, with a yield of 77% after six cycles, suggests potential for cost-effective industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-prop-2-enoxy-N-pyridin-2-ylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
4-prop-2-enoxy-N-pyridin-2-ylbenzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-prop-2-enoxy-N-pyridin-2-ylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
4-prop-2-enoxy-N-pyridin-2-ylbenzamide can be compared with other similar compounds, such as:
N-(pyridin-2-yl)benzamide: This compound lacks the prop-2-enoxy substituent and has different chemical properties and applications.
N-(4-methylpyridin-2-yl)benzamide: The presence of a methyl group instead of a prop-2-enoxy group results in distinct chemical behavior.
N-(5-chloropyridin-2-yl)benzamide: The chloro substituent imparts unique reactivity and applications.
Properties
IUPAC Name |
4-prop-2-enoxy-N-pyridin-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-2-11-19-13-8-6-12(7-9-13)15(18)17-14-5-3-4-10-16-14/h2-10H,1,11H2,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBPBESZJQVPDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70367470 |
Source
|
Record name | 4-prop-2-enoxy-N-pyridin-2-ylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70367470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
423769-43-1 |
Source
|
Record name | 4-prop-2-enoxy-N-pyridin-2-ylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70367470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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